molecular formula C17H23Cl2N3O B6429501 2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride CAS No. 1807977-22-5

2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride

Cat. No.: B6429501
CAS No.: 1807977-22-5
M. Wt: 356.3 g/mol
InChI Key: VEZDXFFWUIHPMD-UHFFFAOYSA-N
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Description

2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride is a complex organic compound with a unique structure that combines a piperazine ring with a quinoline derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a quinoline derivative with a piperazine compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques to obtain the desired dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(piperazin-1-yl)quinoline: Shares the piperazine and quinoline moieties but lacks the dihydropyrido[3,2,1-ij]quinolin-3(5H)-one structure.

    6,7-dihydro-5H-pyrido[3,2,1-ij]quinolin-3-one: Similar core structure but without the piperazine substitution.

Uniqueness

2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O.2ClH/c21-17-15(12-19-9-6-18-7-10-19)11-14-4-1-3-13-5-2-8-20(17)16(13)14;;/h1,3-4,11,18H,2,5-10,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZDXFFWUIHPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCNCC4.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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